NVP-CGM097 stereoisomer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

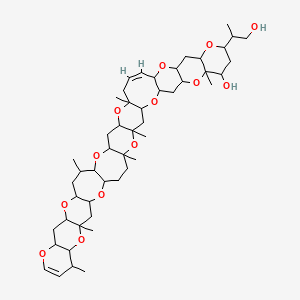

NVP-CGM097 stereoisomer is a stereoisomer of NVP-CGM097. NVP-CGM097 is a potent and selective MDM2 inhibitor.

科学的研究の応用

Anticancer Mechanism and Clinical Trials

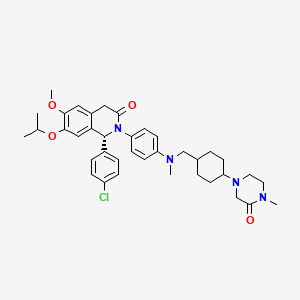

NVP-CGM097, a dihydroisoquinolinone derivative, is a highly potent and selective inhibitor of MDM2, a key regulator in p53wt tumors. Its role in inhibiting the p53:MDM2 protein-protein interaction makes it a significant candidate for treating cancer. This compound has demonstrated excellent in vivo profiles and has progressed to phase 1 clinical development for treating p53wt tumors. Its discovery and the scientific rationale behind it, including mechanism of action, binding mode, and pharmacokinetic properties, represent a major advancement in anticancer therapeutics (Holzer et al., 2015).

Predictive Gene Signature for Treatment Response

The discovery of a specific gene expression signature consisting of 13 up-regulated genes can predict sensitivity to NVP-CGM097 in both cell lines and patient-derived tumor xenograft models. These genes are known p53 downstream target genes, indicating a partially activated p53 pathway in NVP-CGM097-sensitive tumors. This finding is crucial for refining patient selection for treatments involving p53–HDM2 inhibitors like NVP-CGM097 (Jeay et al., 2015).

Mechanistic Studies and Biochemical Characteristics

A mechanistic study of NVP-CGM097 revealed its species-specific inhibition properties, particularly its strong inhibition of human Mdm2 compared to its canine, murine, or rat counterparts. This specificity was confirmed in cellular assays, where treatment with NVP-CGM097 induced p53 target gene expression only in human cells (Valat et al., 2014).

Overcoming Multidrug Resistance in Tumors

NVP-CGM097 has been evaluated for its potential in reversing multidrug resistance (MDR), particularly ABCB1-mediated MDR in cancer cells. It was found to effectively reverse this resistance without significantly altering the expression or localization of the ABCB1 protein. This indicates that NVP-CGM097 can be used alongside chemotherapeutic drugs to improve antitumor responses by directly blocking ABCB1-mediated drug efflux (Zhang et al., 2020).

特性

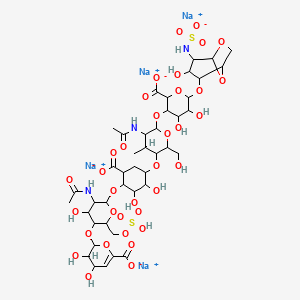

分子式 |

C38H47ClN4O4 |

|---|---|

分子量 |

659.26 |

IUPAC名 |

(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one |

InChI |

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m1/s1 |

SMILES |

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。